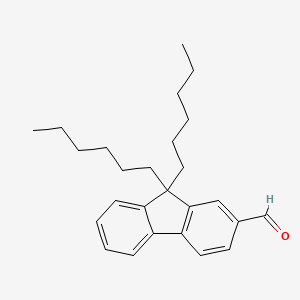![molecular formula C14H17NO2 B12536543 2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- CAS No. 653585-87-6](/img/structure/B12536543.png)
2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- is an organic compound that features a cyclopentenone ring substituted with a hydroxymethyl group and a dimethylaminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- can be achieved through several methods. One common approach involves the reaction of cyclopentenone with a suitable hydroxymethylating agent in the presence of a catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]carboxyl]-.
Reduction: Formation of 2-Cyclopenten-1-ol, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: A simpler analog with a similar cyclopentenone ring structure.
4,4-Dimethyl-2-cyclopenten-1-one: An α,β-unsaturated carbonyl compound with higher tumor-specific cytotoxicity.
3-Cyclopenten-2-one: An isomer of cyclopentenone with a different substitution pattern.
Uniqueness
2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]- is unique due to the presence of both a hydroxymethyl group and a dimethylaminophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
653585-87-6 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-[[4-(dimethylamino)phenyl]-hydroxymethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-15(2)11-8-6-10(7-9-11)14(17)12-4-3-5-13(12)16/h4,6-9,14,17H,3,5H2,1-2H3 |
InChI-Schlüssel |
WKBONFMDFXSHOA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CCCC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)
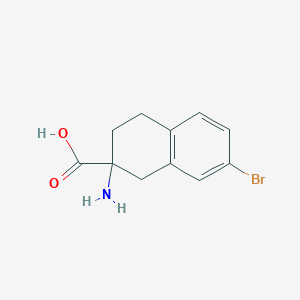
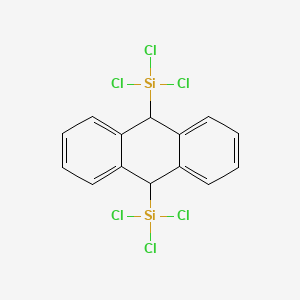
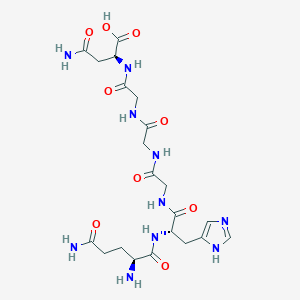
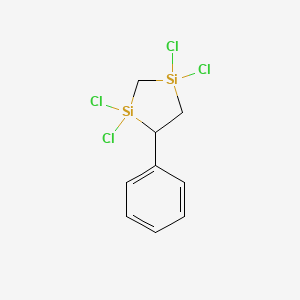
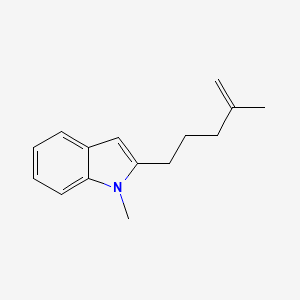
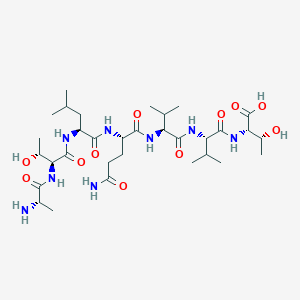
![Formamide, N-[(1S)-1-methyl-2-propynyl]-](/img/structure/B12536502.png)
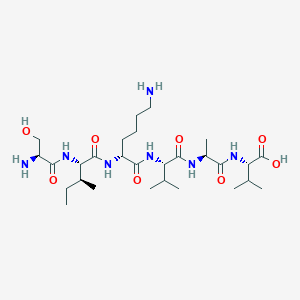

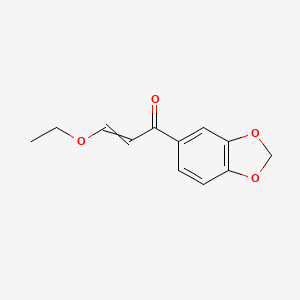
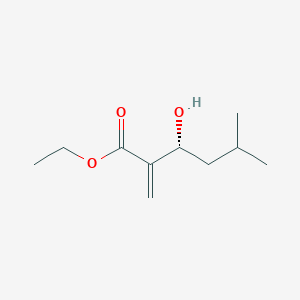
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)
